Cas no 85248-93-7 (pseudomonic acid D)

pseudomonic acid D structure
Nombre del producto:pseudomonic acid D
pseudomonic acid D Propiedades químicas y físicas
Nombre e identificación
-
- pseudomonic acid D
- (5E)-8-Carboxy-5-octen-1-yl (2E)-5,9-anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-L-talo-non-2-enonate (ACI)
- 4-Nonenoic acid, 9-[[3-methyl-1-oxo-4-[tetrahydro-3,4-dihydroxy-5-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-2H-pyran-2-yl]-2-butenyl]oxy]-, [2S-[2α[E(E)],3β,4β,5α[2R*,3R*(1R*,2R*)]]]- (ZCI)
- L-talo-Non-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-, (5E)-8-carboxy-5-octenyl ester, (2E)- (9CI)
- L-talo-Non-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-, 8-carboxy-5-octenyl ester, [1(E),2E,8[2S,3S(1S,2S)]]-
- Pseudomonic D
- UNII-68IC2993TO
- (E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid
- Mupirocin calcium specified impurity C [EP]
- 68IC2993TO
- Q27264257
- AKOS040747316
- (E)-9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)non-4-enoic acid
- L-TALO-NON-2-enonic acid, 5,9-anhydro-2,3,4,8-tetradeoxy-8-(((2S,3S)-3-((1S,2S)-2-hydroxy-1-methylpropyl)oxiranyl)methyl)-3-methyl-, (5E)-8-carboxy-5-octenyl ester, (2E)-
- CS-0107897
- MUPIROCIN CALCIUM IMPURITY, PSEUDOMONIC ACID D- [USP IMPURITY]
- (4E)-9-(((2E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S,3S)3-((1S,2S)-2-hydroxy-1-methylpropyl)oxiranyl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)non-4-enoic acid
- Mupirocin calcium impurity, pseudomonic acid D- [USP]
- MUPIROCIN IMPURITY C [EP IMPURITY]
- 85248-93-7
- MUPIROCIN CALCIUM IMPURITY C [EP IMPURITY]
- CHEBI:205715
- (5E)-8-Carboxy-5-octen-1-yl (2E)-5,9-anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-L-talo-non-2-enonate
- PSEUDOMONIC ACID D [MI]
- HY-126869
-
- Renchi: 1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1
- Clave inchi: RJGJFSVDQPCELW-VCXQKUNESA-N
- Sonrisas: C([C@H]1CO[C@@H](C/C(/C)=C/C(=O)OCCCC/C=C/CCC(=O)O)[C@H](O)[C@@H]1O)[C@@H]1O[C@H]1[C@@H](C)[C@@H](O)C
Atributos calculados
- Calidad precisa: 498.28288291g/mol
- Masa isotópica única: 498.28288291g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 35
- Cuenta de enlace giratorio: 16
- Complejidad: 734
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 146Ų
- Xlogp3: 2.3
pseudomonic acid D PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Biosynth | IP176593-2000 ug |
Pseudomonic acid D sodium |
85248-93-7 | 2mg |
$1,963.50 | 2023-01-04 | ||
Biosynth | IP176593-250 ug |
Pseudomonic acid D sodium |
85248-93-7 | 250ug |
$693.00 | 2023-01-04 | ||
Biosynth | IP176593-1000 ug |
Pseudomonic acid D sodium |
85248-93-7 | 1mg |
$1,039.50 | 2023-01-04 | ||
Biosynth | IP176593-100 ug |
Pseudomonic acid D sodium |
85248-93-7 | 100ug |
$462.00 | 2023-01-04 | ||
Biosynth | IP176593-500 ug |
Pseudomonic acid D sodium |
85248-93-7 | 500ug |
$808.50 | 2023-01-04 |
pseudomonic acid D Literatura relevante
-
1. Index pages
-
2. The chemistry of pseudomonic acid. Part 6. Structure and preparation of pseudomonic acid DPeter J. O'Hanlon,Norman H. Rogers,John W. Tyler J. Chem. Soc. Perkin Trans. 1 1983 2655
-
R. C. F. Jones Nat. Prod. Rep. 1985 2 401
-
4. Index pages
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Ácidos grasos acilos ácidos grasos de cadena media
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Ácidos grasos acilos Ácidos grasos y conjugados ácidos grasos de cadena media
85248-93-7 (pseudomonic acid D) Productos relacionados
- 2228004-85-9(tert-butyl 2-(2S)-2-hydroxypropyl-5,5-dimethylpiperidine-1-carboxylate)
- 1226459-57-9(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1H-imidazole)
- 1705200-35-6(4-methoxy-1'-(5-methylpyrazine-2-carbonyl)-1,4'-bipiperidine)
- 119141-89-8((r)-Omeprazole)
- 1805736-05-3(Ethyl 4-bromo-3-(3-chloro-2-oxopropyl)benzoate)
- 302573-76-8(ethyl 6-methyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 2228417-02-3(1-(5-bromo-2-cyclopropylpyrimidin-4-yl)methylcyclopropan-1-amine)
- 1805523-07-2(3-(Aminomethyl)-2-(difluoromethyl)-6-fluoropyridine-5-carboxaldehyde)
- 205927-63-5(3-(2-oxopropyl)benzoic acid)
- 850905-55-4(2-(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy-N-(4-bromophenyl)acetamide)
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
(CAS:85248-93-7)Mupirocin EP Impurity C

Pureza:99%
Cantidad:10mg
Precio ($):Informe